molecular formula C9H6BrNS B597382 5-Bromo-3-phenylisothiazole CAS No. 13363-44-5

5-Bromo-3-phenylisothiazole

Cat. No. B597382
CAS RN: 13363-44-5
M. Wt: 240.118
InChI Key: NDFXHQKYUNLFSH-UHFFFAOYSA-N
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Description

5-Bromo-3-phenylisothiazole is a chemical compound with the formula C9H6BrNS. It has a molecular weight of 240.12 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively . Another synthesis process involves dissolving benzonitrile and acetonitrile in toluene .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenylisothiazole has been optimized using both DFT and HF methods. The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

5-Bromo-3-phenylisothiazole has been used in the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins Types A–E . It has also been used in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione .


Physical And Chemical Properties Analysis

5-Bromo-3-phenylisothiazole is a crystalline compound with a melting point of 271.4 °C. It is stable up to 290 °C with two-step degradation. The activation energy of the thermal degradation of the compound is 144.7 kJ mol−1 .

Scientific Research Applications

  • Synthesis and Derivative Formation : 5-Bromo-3-phenylisothiazole was prepared and used to create derivatives like the 5-methylthio derivative, which was further oxidized to sulfoxide and sulfone (Naito, Nakagawa, & Takahashi, 1968).

  • Phototransposition and Photocleavage : 5-Phenylisothiazole, closely related to 5-Bromo-3-phenylisothiazole, undergoes phototransposition and photocleavage under certain conditions, forming various compounds (Pavlik & Tongcharoensirikul, 2000).

  • Mass Spectrometry Analysis : Studies on the mass spectra of various 3-phenylisothiazoles, including 5-Bromo-3-phenylisothiazole derivatives, have been conducted, revealing patterns in fragmentation and molecular ion formation (Naito, 1968).

  • Antiviral Activities : Some isothiazole derivatives, including 5-phenylisothiazole derivatives, have been screened for HIV replication inhibition, indicating potential antiviral properties (Cutrì et al., 2004).

  • Pharmacokinetic and Toxicological Studies : Research involving thietane-1,1-dioxides, which could include derivatives of 5-Bromo-3-phenylisothiazole, shows antidepressant properties and low toxicity risks, along with satisfactory pharmacokinetic characteristics (Klen et al., 2017).

  • Vibrational Properties Analysis : The structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities were studied using DFT calculations, providing insights into their behavior in different media (Romani et al., 2015).

  • Suzuki Coupling Chemistry : Triarylisothiazoles, which could be synthesized from 5-Bromo-3-phenylisothiazole, have been studied for their regiocontrolled preparation, providing a method for preparing complex isothiazole derivatives (Christoforou & Koutentis, 2007).

Safety And Hazards

5-Bromo-3-phenylisothiazole is classified as a warning signal word. It has hazard statements including H302. Precautionary statements include P280-P305+P351+P338 among others .

Future Directions

The future directions of 5-Bromo-3-phenylisothiazole research could involve the development of alternate metal-free synthetic routes for the synthesis of isoxazoles . Additionally, further functional group modifications of these isothiazoles could be investigated .

properties

IUPAC Name

5-bromo-3-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXHQKYUNLFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700215
Record name 5-Bromo-3-phenyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-phenylisothiazole

CAS RN

13363-44-5
Record name 5-Bromo-3-phenyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
T NAITO, S NAKAGAWA… - Chemical and …, 1968 - jstage.jst.go.jp
… 5-Bromo-3-phenylisothiazole-4-carboxylic acid (XV) was prepared, and converted into the 5-methylthio derivative (XVI) which was oxidized to the corresponding sulfoxide (XVII) and …
Number of citations: 21 www.jstage.jst.go.jp
B Iddon - Heterocycles, 1995 - library.navoiy-uni.uz
The metallation and halogen+ metal exchange reactions of isothiazoles (1, 2-thiazoles) and thiazoles (1.3-thiazoles) and the reactions of the resulting organornetnllic clerivutives, …
Number of citations: 26 library.navoiy-uni.uz

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